
2-(1-isocyanatoethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-isocyanatoethyl)oxolane (2-ICE) is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless, odorless, and volatile liquid that has a melting point of -7.2 °C and a boiling point of 66.8 °C. 2-ICE is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also used as a reagent in organic synthesis and as a cross-linking agent in polyurethane foams.
Mecanismo De Acción
2-(1-isocyanatoethyl)oxolane is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also used as a reagent in organic synthesis and as a cross-linking agent in polyurethane foams. The reaction between ethylene oxide and phosgene is catalyzed by an acid catalyst, which results in the formation of this compound. The reaction is exothermic and takes place at temperatures between 0 °C and 50 °C.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can be toxic if inhaled or ingested. It can also cause skin and eye irritation. It is not known to have any significant biochemical or physiological effects on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-isocyanatoethyl)oxolane has a number of advantages for use in laboratory experiments. It is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it can be toxic if inhaled or ingested, and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when handling this compound in the laboratory.
Direcciones Futuras
In the future, 2-(1-isocyanatoethyl)oxolane could be used in a variety of applications, including the synthesis of polymers, resins, and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and resins, and as an intermediate in the synthesis of pharmaceuticals and other compounds. Additionally, this compound could be used in the development of new materials with unique properties, such as improved thermal stability and flame retardancy. Finally, this compound could be used in the development of new coatings and adhesives that are more resistant to water, heat, and other environmental factors.
Métodos De Síntesis
2-(1-isocyanatoethyl)oxolane is typically synthesized by reacting ethylene oxide with phosgene in the presence of an acid catalyst. The reaction is carried out at temperatures between 0 °C and 50 °C. The resulting product is a colorless liquid that is then purified by fractional distillation.
Aplicaciones Científicas De Investigación
2-(1-isocyanatoethyl)oxolane is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a cross-linking agent in polyurethane foams, and as a precursor for a variety of compounds, such as polymers and resins. It is also used as a catalyst in the synthesis of polymers and resins, and as an intermediate in the synthesis of pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
2-(1-isocyanatoethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(8-5-9)7-3-2-4-10-7/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNYNXMMOYCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)

![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)

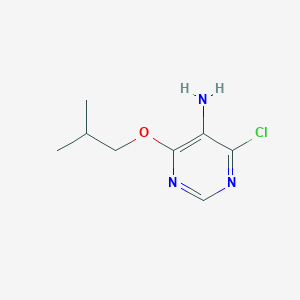

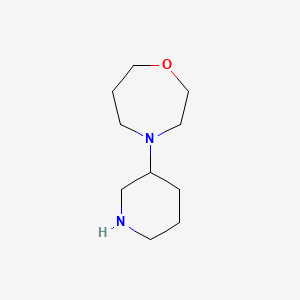
![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)
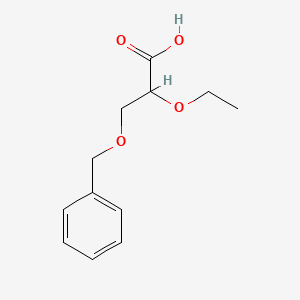
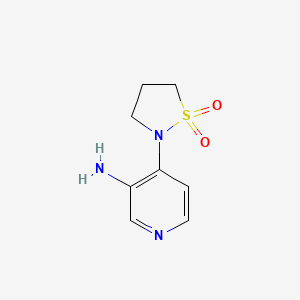
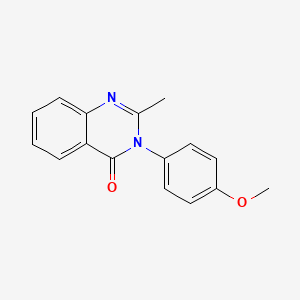
![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)
